(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C7H8N6OS and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has highlighted the synthesis of a wide range of heterocyclic compounds incorporating azidoazetidine and thiadiazole moieties. For instance, the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives through the reaction of 2-azido-1,3,4-thiadiazoles showcases the chemical versatility of these compounds in creating pharmacologically relevant structures (Pokhodylo et al., 2018).
Antimicrobial and Antitumor Activities
Several studies have evaluated the antimicrobial and antitumor potentials of synthesized compounds involving thiadiazole units. For example, new derivatives of thiadiazoles have been synthesized and shown to possess significant antibacterial activities against common bacterial strains, highlighting their potential as antimicrobial agents (Zhang et al., 2010). Additionally, certain thiadiazole derivatives have demonstrated antitumor activity, suggesting their potential in cancer therapy research (Bhole & Bhusari, 2011).
Anticancer Properties
The exploration into anticancer properties of compounds related to (3-Azidoazetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone has led to the discovery of novel pyrazole derivatives with significant in vitro anticoronavirus and antitumoral activity, indicating the potential of these compounds in cancer treatment (Jilloju et al., 2021).
Antibacterial and Antifungal Agents
The synthesis of thiadiazole derivatives has also been geared towards developing new antibacterial and antifungal agents, with some compounds showing promising activity against a variety of pathogenic microorganisms. This includes the potential to act against strains resistant to existing antibiotics, underscoring their importance in addressing the growing concern of microbial resistance (Shukla & Srivastava, 2008).
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-methylthiadiazol-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6OS/c1-4-6(15-12-9-4)7(14)13-2-5(3-13)10-11-8/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRJFOCVWBKUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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